molecular formula C20H22N4O5S B11361343 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

Cat. No.: B11361343
M. Wt: 430.5 g/mol
InChI Key: XQVXBCNNOMANSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its combination of the oxadiazole ring with the butanamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C20H22N4O5S/c1-21-30(26,27)17-12-8-15(9-13-17)22-18(25)4-3-5-19-23-20(24-29-19)14-6-10-16(28-2)11-7-14/h6-13,21H,3-5H2,1-2H3,(H,22,25)

InChI Key

XQVXBCNNOMANSF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.